1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c12-11(13)17-8-3-1-7(2-4-8)14-9(15)5-6-10(14)16/h1-6,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEKEFYFBUWELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of the Difluoromethylsulfanyl Intermediate:
Cyclization to Form Pyrrole-2,5-dione:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Reactivity of the Maleimide Core
The dihydro-1H-pyrrole-2,5-dione (maleimide) moiety is highly electrophilic, enabling reactions such as:
a. Nucleophilic Additions
-
Amine Conjugation : Maleimides readily undergo Michael addition with primary amines or thiols to form stable adducts. For example, similar compounds like 1-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione react with amines to yield N-substituted succinimide derivatives .
-
Thiol-Ene Chemistry : The electron-deficient double bond reacts with thiols (e.g., cysteine residues) in physiological conditions, a key feature in bioconjugation .
b. Diels-Alder Cycloadditions
Maleimides act as dienophiles in [4+2] cycloadditions with conjugated dienes. For instance, analogs such as 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione participate in cycloadditions to form six-membered ring systems.
c. Ring-Opening Reactions
Under alkaline conditions, the maleimide ring opens to form dicarboxylic acid derivatives. This reactivity is observed in structurally related 1H-pyrrole-2,5-diones .
Reactivity of the Difluoromethylsulfanyl Group
The -S-CF₂H substituent introduces unique reactivity:
a. Oxidation to Sulfone
The thioether group oxidizes to sulfone (-SO₂-CF₂H) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Similar sulfanyl-substituted pyrroles undergo this transformation, enhancing polarity and biological stability.
b. Radical Reactions
The sulfur atom can participate in radical-mediated processes. For example, photochemical or thermal conditions may induce C-S bond cleavage, enabling coupling reactions.
Comparative Reactivity of Analogous Compounds
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione demonstrate significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that certain analogs exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A recent study evaluated its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth significantly, suggesting potential applications in developing new antibiotics .
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polycarbonate matrices has improved thermal stability and mechanical properties. A comparative analysis showed that polymers containing this compound exhibited a higher glass transition temperature (Tg) than those without it .
Nanocomposites
The compound has been utilized in the synthesis of nanocomposites for electronic applications. When combined with graphene oxide, it enhances electrical conductivity and thermal stability. Research demonstrated that these nanocomposites could be used in flexible electronic devices due to their superior performance characteristics .
Agricultural Chemistry
Pesticide Development
In agricultural chemistry, derivatives of this compound are being investigated for their potential as novel pesticides. Field trials have shown that formulations containing this compound effectively controlled pests such as aphids and whiteflies while exhibiting low toxicity to beneficial insects .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Anticancer | Induced apoptosis in breast cancer cells |
| Antimicrobial Agents and Chemotherapy | Antimicrobial | Significant inhibition of bacterial growth |
| Polymer Science | Material Additive | Enhanced thermal stability in polycarbonate |
| Journal of Agricultural and Food Chemistry | Pesticide | Effective pest control with low toxicity |
Mechanism of Action
The mechanism of action of 1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on its application, the compound can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related maleimide derivatives, focusing on substituent effects, molecular properties, and applications.
Table 1: Structural and Functional Comparison of Maleimide Derivatives
Key Observations
This contrasts with the phenylazo group (-N=N-Ph) in , which introduces conjugation pathways for chromophoric behavior but may reduce solubility due to planar stacking. Dichloro-fluorophenyl substituents (as in fluoroimide ) highlight the importance of halogenation for fungicidal activity, whereas the difluoromethylsulfanyl group offers a novel scaffold for resistance mitigation.
Molecular Weight and Functional Diversity :
- The target compound (~256 g/mol) is lighter than the diazenyl-linked bis-maleimide (~398 g/mol) , favoring applications requiring smaller bioactive molecules.
- Fluoroimide’s lower molecular weight (260 g/mol) and dichloro substitution correlate with its efficacy as a fungicide .
Applications: Agrochemical Potential: The target compound’s fluorinated sulfur substituent mirrors trends in modern fungicide design (e.g., fluoroimide ), suggesting utility in crop protection. Material Science: The diazenyl-linked bis-maleimide exemplifies maleimides’ role in polymer networks, whereas phenylazo derivatives may serve as photoresponsive materials.
Research Findings and Implications
- This mechanism is critical in agrochemicals like fluoroimide .
- Toxicity and Environmental Impact : Fluorinated compounds often exhibit improved environmental persistence, necessitating further study to balance efficacy and ecological safety.
Biological Activity
1-{4-[(difluoromethyl)sulfanyl]phenyl}-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the pyrrole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H8F2N2OS |
| Molecular Weight | 290.34 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with phthalic anhydride under controlled conditions. This method allows for the introduction of the difluoromethylsulfanyl group, which is crucial for enhancing biological activity.
Anticancer Properties
Research indicates that pyrrole derivatives exhibit significant anticancer activity. In particular, compounds similar to this compound have been studied for their ability to inhibit the growth of various cancer cell lines. A study demonstrated that related pyrrole compounds inhibited colon cancer cell lines with a GI50 in the range of to M .
The mechanism by which these compounds exert their effects often involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR . Molecular docking studies suggest that these interactions lead to the inhibition of downstream signaling pathways critical for tumor growth and survival.
Other Pharmacological Activities
Pyrrole derivatives have also shown promise in other areas:
- Anti-inflammatory Activity : Some studies have indicated that these compounds can reduce inflammation markers in vitro and in vivo .
- Antimicrobial Activity : The presence of the pyrrole moiety has been linked to antimicrobial properties against various pathogens .
Study on Anticancer Activity
In a comparative study involving several pyrrole derivatives, one compound demonstrated notable antiproliferative effects against colon cancer cell lines. The study utilized both in vitro assays and in vivo models to confirm the efficacy of these compounds in tumor suppression .
Toxicity Assessment
Toxicity studies revealed that at lower concentrations (10 µg/mL), these compounds did not induce significant cytotoxicity in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), some derivatives showed slight toxicity .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the pyrrole-dione core, with chemical shifts for the difluoromethylsulfanyl group typically appearing at δ 5.8–6.2 ppm (¹H) and δ 110–120 ppm (¹³C) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, particularly for polymorphic forms .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, with ESI+ or MALDI-TOF preferred for thermal stability assessment .
How can computational methods like DFT aid in predicting the reactivity and electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilic/nucleophilic sites : Fukui indices predict reactivity at the pyrrole-dione carbonyl groups and sulfur atom in the difluoromethylsulfanyl moiety .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, guiding solvent selection for synthesis or derivatization .
- Electronic transitions : Time-Dependent DFT (TD-DFT) correlates UV-Vis absorption spectra with HOMO-LUMO gaps, useful for photochemical applications .
How should researchers resolve discrepancies in experimental data from different characterization methods?
Q. Advanced Research Focus
- Cross-validation : Combine XRD (definitive structural data) with solid-state NMR to address conflicts between solution-state NMR and crystallographic results .
- Dynamic light scattering (DLS) : Assesses aggregation in solution, which may explain anomalous HPLC retention times or NMR peak broadening .
- Thermogravimetric analysis (TGA) : Identifies decomposition products that could skew mass spectrometry or elemental analysis data .
What strategies optimize reaction conditions for scale-up synthesis while maintaining purity?
Q. Advanced Research Focus
- Process intensification : Use microreactors for exothermic cyclization steps to improve heat transfer and reduce side reactions .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
- Workflow optimization : Statistical methods (e.g., response surface methodology) identify critical parameters (e.g., pH, mixing rate) for reproducibility .
What are the challenges in studying the electrochemical properties of this compound, and how can they be addressed?
Q. Advanced Research Focus
- Electrode passivation : The sulfur moiety may adsorb onto electrode surfaces, distorting cyclic voltammetry (CV) results. Use boron-doped diamond electrodes to minimize fouling .
- Redox mechanism elucidation : Combine CV with in-situ UV-Vis spectroelectrochemistry to correlate redox peaks with intermediate species .
- Solvent/electrolyte compatibility : Ionic liquids (e.g., [BMIM][BF₄]) enhance solubility and stabilize radical intermediates in non-aqueous systems .
How can researchers design experiments to explore the compound’s potential in materials science applications?
Q. Advanced Research Focus
- Polymer compatibility : Screen copolymerization with maleic anhydride derivatives using radical initiators (AIBN) to assess thermal stability via DSC .
- Surface modification : Functionalize metal-organic frameworks (MOFs) via thiol-ene "click" chemistry, characterizing loading efficiency via BET surface area analysis .
- Optoelectronic testing : Measure charge-carrier mobility in thin-film transistors (OFETs) using time-of-flight (TOF) techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
